molecular formula C4H11Cl2N2O2P B1580618 Palifosfamide CAS No. 31645-39-3

Palifosfamide

Numéro de catalogue B1580618
Numéro CAS: 31645-39-3
Poids moléculaire: 221.02 g/mol
Clé InChI: BKCJZNIZRWYHBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palifosfamide (4-chloro-N-[4-[[[(2-chloroethyl)amino]carbonyl]amino]phenyl]benzamide) is a novel organochlorine compound that has been studied for its potential applications in the field of medicine. It has been found to possess unique biological and pharmacological properties, and has been studied for its potential to treat various types of cancer. Palifosfamide is synthesized by a three-step process that involves the reaction of 4-chlorobenzamide with 2-chloroethyl isocyanate, followed by reaction with 4-amino-benzoyl chloride, and finally with 2-chloroethyl amine.

Applications De Recherche Scientifique

Treatment of Metastatic Soft Tissue Sarcoma

Palifosfamide, the active metabolite of ifosfamide, has been evaluated for its efficacy in treating metastatic soft tissue sarcoma. In the PICASSO III trial , it was used in combination with doxorubicin and compared to doxorubicin with placebo. The study aimed to leverage Palifosfamide’s ability to avoid the generation of toxic metabolites, which is a significant advantage over its prodrug .

Breast Cancer Therapy

Palifosfamide has shown promising activity in breast cancer models. It has been part of preclinical studies demonstrating its potential in overcoming resistance to cyclophosphamide and treating ALDH high breast cancer, which is associated with cancer stem cell-like potential and resistance to various anticancer agents .

Overcoming Drug Resistance

The compound’s activity against ALDH high, cyclophosphamide-resistant, osteosarcoma xenografts suggests that Palifosfamide could be a key player in overcoming drug resistance. This is particularly relevant in the context of breast cancer, where ALDH overexpression is a common mechanism of resistance .

Optimization of Dose and Schedule

Norton-Simon mathematical engineering modeling has been utilized to optimize the dose and schedule of Palifosfamide for breast cancer treatment. This approach aims to maximize efficacy while modulating resistance, which is partly mediated through Palifosfamide’s independence from ALDH pathways .

Pediatric Sarcoma Treatment

Palifosfamide lysine (ZIO-201), a stable form of Palifosfamide, has been evaluated for its activity in a panel of sarcoma cell lines and tumor xenografts, including pediatric sarcomas. This research underscores the potential of Palifosfamide in treating various sarcoma types, including those resistant to traditional oxazaphosphorines .

Safety Profile and Rapid Onset of Action

Palifosfamide’s safety profile and rapid onset of action are significant advantages that permit the optimization of its efficacy. This allows for a more aggressive treatment approach right through resistance, which is crucial for fast-growing and aggressive tumor types .

Combination Therapy

The compound’s ability to be combined with other anticancer medications without significant loss of single-agent activity makes it a valuable candidate for combination therapy. This could lead to more effective treatment regimens for various cancers .

Benchmark for Future Studies

The results obtained from the PICASSO III trial provide a benchmark for future studies of doxorubicin in metastatic soft tissue sarcoma. This helps in setting expectations and goals for upcoming research and development in the field .

Propriétés

IUPAC Name

bis(2-chloroethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJZNIZRWYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865605
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

31645-39-3
Record name N,N′-Bis(2-chloroethyl)phosphorodiamidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31645-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palifosfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isophosphoramide mustard
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palifosfamide
Reactant of Route 2
Palifosfamide
Reactant of Route 3
Palifosfamide
Reactant of Route 4
Palifosfamide
Reactant of Route 5
Palifosfamide
Reactant of Route 6
Palifosfamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.